2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Description
Molecular Structure Analysis and Crystallographic Data
The molecular structure of 2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is characterized by its empirical formula C14H21Cl2NO, which encompasses a six-membered piperidine ring, an ethyl spacer chain, and an ortho-chlorobenzyl ether substituent. The compound exists as a hydrochloride salt, incorporating an additional chloride ion that enhances its stability and solubility characteristics in aqueous media. The molecular weight has been determined to be 290.23 grams per mole, reflecting the combined mass of the organic cation and the chloride counterion. The structural arrangement features the piperidine nitrogen atom positioned at the 2-position relative to the ethyl chain attachment, creating a specific spatial orientation that influences the compound's three-dimensional conformation.
Crystallographic analysis reveals that the compound adopts a conformation where the piperidine ring maintains its characteristic chair configuration, similar to other piperidine derivatives documented in crystallographic databases. The ethyl linker between the piperidine ring and the benzyl ether group provides conformational flexibility, allowing for multiple rotational isomers around the carbon-carbon and carbon-oxygen bonds. The ortho-chlorine substituent on the benzyl ring introduces steric hindrance that can influence the preferred conformational states and intermolecular interactions within the crystal lattice. The hydrochloride salt formation involves protonation of the piperidine nitrogen, resulting in a quaternary ammonium center that forms ionic interactions with the chloride anion.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C14H21Cl2NO |
| Molecular Weight | 290.23 g/mol |
| Chemical Abstracts Service Number | 1219980-91-2 |
| Simplified Molecular-Input Line-Entry System | ClC1=CC=CC=C1COCCC2NCCCC2.[H]Cl |
| International Union of Pure and Applied Chemistry Name | 2-[2-[(2-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride |
Properties
IUPAC Name |
2-[2-[(2-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c15-14-7-2-1-5-12(14)11-17-10-8-13-6-3-4-9-16-13;/h1-2,5,7,13,16H,3-4,6,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZFRYWHZWPKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219980-91-2 | |
| Record name | Piperidine, 2-[2-[(2-chlorophenyl)methoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219980-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Formation of the Ether Intermediate
The initial step involves synthesizing the ether linkage between 2-chlorobenzyl chloride and ethylene glycol derivatives:
2-chlorobenzyl chloride + ethylene glycol → 2-(2-chlorobenzyl)oxyethyl alcohol
This reaction is typically carried out under basic conditions, such as in the presence of potassium carbonate, in an inert solvent like acetone or tetrahydrofuran (THF), at room temperature or slightly elevated temperatures (~40°C).
Nucleophilic Substitution with Piperidine
The ether intermediate then reacts with piperidine, where the nitrogen acts as a nucleophile:
2-(2-chlorobenzyl)oxyethyl alcohol + piperidine → 2-{2-[(2-chlorobenzyl)oxy]ethyl}piperidine
This step often employs a base such as potassium carbonate or sodium hydride to deprotonate piperidine, facilitating nucleophilic attack on the electrophilic carbon.
Chlorination of Hydroxyethyl Group
The hydroxyl group in the product is converted to a chloride using thionyl chloride (SOCl₂):
2-{2-[(2-chlorobenzyl)oxy]ethyl}piperidine + SOCl₂ → this compound
This reaction occurs in an inert, non-polar solvent like toluene, at temperatures between 70°C and 85°C, as per patent data. The process involves:
- Complete hydroxyethylation of piperidine.
- Dilution with 0.4–0.6 volume of inert solvent.
- Chlorination with thionyl chloride under reflux.
- Cooling and isolation of the product by filtration or extraction.
Optimized Reaction Conditions and Data Table
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Ether formation | 2-chlorobenzyl chloride + ethylene glycol | Acetone or THF | Room temp to 40°C | 4–6 hours | Basic conditions, inert atmosphere |
| Nucleophilic substitution | Ether intermediate + piperidine | Acetone or DMF | 50–70°C | 6–8 hours | Base used to facilitate reaction |
| Chlorination | Hydroxyethyl piperidine + SOCl₂ | Toluene | 70–85°C | 2–4 hours | Reflux conditions, inert atmosphere |
Note: Reaction times and temperatures may vary based on scale and specific laboratory protocols.
Research Findings and Advantages
Research indicates that this method, especially the chlorination step, is technically simpler and more cost-effective compared to alternative routes involving multi-step syntheses with complex intermediates. The process's key advantages include:
- High yield and purity of the final hydrochloride salt.
- Reduced by-products due to selective chlorination.
- Economical operation owing to the use of common reagents and straightforward reaction conditions.
- Scalability suitable for industrial production.
Patent literature confirms the process's efficacy, emphasizing the importance of controlling temperature and reaction time to optimize yield and minimize side reactions.
Notes and Considerations
- Reaction Monitoring: TLC or HPLC should be used to monitor the progress of chlorination.
- Safety Precautions: Thionyl chloride is highly reactive and releases toxic gases; proper ventilation and protective equipment are essential.
- Purification: Post-reaction, the product can be purified via recrystallization from suitable solvents such as ethanol or isopropanol.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is extensively used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs, focusing on structural variations, physicochemical properties, and inferred biological activity.
Substituent Modifications on the Aromatic Ring
2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine Hydrochloride (CAS: 1220032-45-0)
- Structural Difference : Bromine substitution at the para position instead of chlorine at the ortho position.
- Impact : Bromine’s larger atomic radius and higher molecular weight (compared to chlorine) may alter steric interactions and binding kinetics. The para position could reduce steric hindrance compared to ortho substitution .
- Safety : Classified as an irritant, requiring precautions during handling .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride
- Structural Difference : Dichloro and dimethyl groups on the aromatic ring.
- Impact : Increased steric bulk and electron-withdrawing effects may reduce membrane permeability but enhance target specificity .
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine Hydrochloride
- Structural Difference : Bromine and nitro groups at para and ortho positions, respectively.
Variations in the Ether Linkage
2-[2-(Propan-2-yloxy)ethyl]piperidine Hydrochloride
- Structural Difference : Isopropoxy group replaces the benzyloxy moiety.
- Physicochemical Properties :
- Safety : Labeled as irritant, with handling precautions required .
4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine Hydrochloride (CAS: 1219980-82-1)
Piperidine Ring Modifications
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride)
- Structural Difference: A dimethoxyindanone group replaces the chlorobenzyl ether.
- Biological Relevance: Donepezil is a clinically approved AChE inhibitor for Alzheimer’s disease. The dimethoxyindanone moiety enhances binding to AChE’s catalytic site, a feature absent in the target compound .
- SAR Insight : Bulky aromatic groups improve AChE inhibition potency, suggesting the target compound’s smaller chlorobenzyl group may reduce efficacy .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Inferred Structure-Activity Relationships (SAR)
Research Findings and Gaps
- Synthesis: The target compound’s synthesis likely follows routes similar to its analogs, such as nucleophilic substitution between 2-chlorobenzyl chloride and 2-(piperidin-2-yl)ethanol, followed by HCl treatment .
- Biological Activity: No direct data exists for the target compound, but structural analogs like donepezil highlight the importance of aromatic substituents in AChE inhibition .
- Safety Profile : Chlorinated benzyl derivatives generally require careful handling due to irritant properties, as seen in related compounds .
Biological Activity
2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure comprising a piperidine ring and a chlorobenzyl ether group, making it a candidate for various pharmacological applications, particularly in medicinal chemistry and neuropharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to various physiological effects. The exact pathways and targets depend on the specific context of use, but preliminary studies suggest significant involvement in cholinergic transmission modulation.
Comparative Analysis of Related Compounds
A comparative analysis with structurally related compounds highlights differences in biological activity, which may influence therapeutic outcomes. The following table summarizes key differences:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride | Chlorine at the 4-position | Potentially different biological activities |
| 3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride | Fluorine instead of chlorine | Altered reactivity and pharmacokinetics |
| 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride | Methyl group substitution | Influences lipophilicity and absorption |
Biological Activity Findings
Recent research has explored the compound's potential as an acetylcholinesterase inhibitor (AChEI), which is crucial for treating neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that this compound exhibits significant AChE inhibitory activity, with an IC50 value that suggests potent interaction with the enzyme.
Case Studies
- Neuropharmacological Studies : In a study conducted by Razavi et al., various piperidine derivatives were synthesized and screened for AChE inhibition. The results indicated that compounds similar to this compound demonstrated promising AChE inhibitory activity, suggesting potential therapeutic applications in Alzheimer's disease treatment .
- Comparative Efficacy : Another study compared several piperidine derivatives, including this compound, against established AChE inhibitors like donepezil. The findings revealed that while donepezil remains a standard treatment, the novel compounds exhibited comparable or enhanced efficacy in specific assays .
Q & A
Q. What are the standard synthetic routes for 2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the alkylation of piperidine derivatives. For example:
- Step 1 : Reaction of 2-chlorobenzyl chloride with ethylene glycol under basic conditions to form the ether intermediate.
- Step 2 : Coupling the intermediate with piperidine via nucleophilic substitution, followed by HCl salt formation for stabilization . Critical parameters include solvent choice (e.g., dichloromethane), base (e.g., triethylamine), and temperature control (0–25°C). Purification often employs column chromatography or recrystallization .
Q. How is the compound characterized for structural confirmation and purity?
Methodological Answer: Use NMR spectroscopy (¹H/¹³C) to confirm the piperidine ring, chlorobenzyl substituents, and ether linkages. Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peak at m/z 284.1 for the free base). Purity (>95%) is assessed via HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) .
Q. What safety protocols are essential during handling?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture . Refer to SDS guidelines for spill management (e.g., neutralization with inert absorbents) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) for solubility and reaction kinetics.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 hr conventional heating) . Post-synthesis, employ crystallization with ethanol/water mixtures to improve yield and purity .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-analysis : Compare datasets from receptor-binding assays (e.g., IC₅₀ values for serotonin/dopamine receptors) across studies.
- Assay standardization : Control variables like buffer pH, cell lines (HEK293 vs. CHO), and incubation times.
- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities and reconcile discrepancies .
Q. How do structural modifications influence pharmacological activity?
Methodological Answer:
- Substituent effects : Replace the 2-chlorobenzyl group with 2,6-difluorobenzyl () to assess changes in lipophilicity (logP) and receptor selectivity.
- Ether chain length : Synthesize analogs with shorter/longer ethylene spacers (e.g., 1–3 carbons) and test via radioligand displacement assays .
- Salt forms : Compare hydrochloride vs. free base solubility in PBS (pH 7.4) to optimize bioavailability .
Q. What computational methods predict the compound’s metabolic stability?
Methodological Answer:
- ADMET modeling : Use software like Schrödinger’s QikProp to estimate CYP450 enzyme interactions and clearance rates.
- In silico metabolism : Simulate Phase I/II reactions (e.g., hydroxylation by CYP3A4, glucuronidation) with tools like StarDrop . Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Data Contradiction and Validation
Q. How to address variability in cytotoxicity reports across cell lines?
Methodological Answer:
- Dose-response curves : Perform 72-hr MTT assays on ≥3 cell lines (e.g., HeLa, MCF-7, HepG2) with triplicate measurements.
- Mechanistic studies : Use flow cytometry to distinguish apoptosis (Annexin V) vs. necrosis (propidium iodide).
- ROS detection : Apply DCFH-DA probes to quantify oxidative stress contributions .
Methodological Tools and Resources
Q. What analytical techniques quantify trace impurities?
Methodological Answer:
Q. How to design a structure-activity relationship (SAR) study?
Methodological Answer:
- Library design : Synthesize 10–15 analogs with systematic substitutions (e.g., halogens, methoxy groups).
- High-throughput screening : Use 384-well plates for parallel testing of IC₅₀ values against GPCR targets .
- Multivariate analysis : Apply PCA to correlate structural descriptors (e.g., Hammett σ) with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
